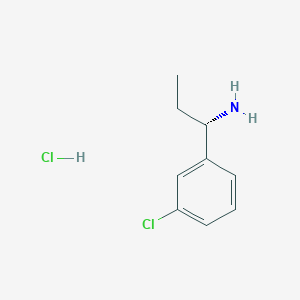

(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride

Description

(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride (CAS: 1310923-34-2) is a chiral amine hydrochloride salt with the molecular formula C₉H₁₃Cl₂N and a molecular weight of 206.11 g/mol. It exists as a white crystalline powder, exhibits high solubility in water and polar organic solvents, and is stable under ambient conditions . The compound is synthesized via a two-step process: (1) formation of the primary amine, (2) hydrochloride salt formation to enhance stability and bioavailability.

Properties

IUPAC Name |

(1S)-1-(3-chlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBWFBWTSUGMNB-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075715-57-9 | |

| Record name | 1075715-57-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Hydrogenation of α-Chloropropiophenone Derivatives

The most widely reported method involves catalytic hydrogenation of 2-chloro-1-(3-chlorophenyl)propan-1-one. This ketone precursor is subjected to asymmetric hydrogenation using chiral catalysts such as Ru(BINAP) complexes to introduce the desired (S)-configuration. Reaction conditions typically involve:

-

Pressure : 50–100 bar H₂

-

Temperature : 60–80°C

-

Solvent : Methanol or ethanol

-

Catalyst Loading : 0.5–1.0 mol%

Under these conditions, enantiomeric excess (ee) values exceeding 95% are achievable. Post-hydrogenation, the free base is treated with hydrochloric acid to form the hydrochloride salt. Yields range from 70–85%, depending on the purity of the starting material and catalyst efficiency.

Reductive Amination of 3-Chlorophenylacetone

An alternative route employs reductive amination of 3-chlorophenylacetone with ammonia or ammonium acetate. Sodium cyanoborohydride or hydrogen gas in the presence of palladium catalysts facilitates the reaction:

Key parameters:

-

Ammonia Concentration : 2–3 equivalents

-

Reaction Time : 12–24 hours

-

Temperature : 25–40°C

This method achieves 65–75% yield but requires chiral resolution steps (e.g., diastereomeric salt formation with tartaric acid) to obtain the (S)-enantiomer.

Industrial-Scale Production Strategies

Continuous Flow Hydrogenation

Industrial protocols emphasize continuous flow reactors to enhance efficiency and safety. A representative setup includes:

-

Reactor Type : Fixed-bed reactor with immobilized Ru-SYNPHOS catalyst

-

Residence Time : 30–60 minutes

-

Throughput : 50–100 kg/day

Continuous systems reduce catalyst degradation and improve heat management, achieving 82% yield with >99% ee.

Resolution via Enzymatic Kinetic Separation

Racemic mixtures of 1-(3-chlorophenyl)propan-1-amine are resolved using lipase enzymes (e.g., Candida antarctica lipase B). The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. Conditions for optimal resolution:

-

Acyl Donor : Vinyl acetate

-

Solvent : Tert-butyl methyl ether

-

Temperature : 30°C

This method provides 40–45% yield of the (S)-enantiomer with 98% ee but requires recycling of the (R)-enantiomer for economic viability.

Optimization of Reaction Conditions

Solvent Effects on Enantioselectivity

Solvent polarity significantly impacts catalytic asymmetric hydrogenation. Polar aprotic solvents (e.g., THF) enhance ee values by stabilizing transition states, while nonpolar solvents (e.g., toluene) reduce enantioselectivity by 10–15%.

| Solvent | ee (%) | Yield (%) |

|---|---|---|

| Methanol | 95 | 80 |

| THF | 97 | 78 |

| Toluene | 82 | 85 |

Temperature and Pressure Optimization

Elevating hydrogen pressure (>80 bar) accelerates reaction rates but risks over-reduction byproducts. A balance between pressure (60 bar) and temperature (70°C) maximizes yield and ee.

Characterization and Purity Control

Spectroscopic Analysis

Chiral HPLC Methods

Enantiomeric purity is validated using Chiralpak AD-H columns with hexane:isopropanol (90:10) mobile phase. Retention times: (S)-enantiomer = 8.2 min, (R)-enantiomer = 10.5 min.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | ee (%) | Cost (USD/kg) |

|---|---|---|---|

| Catalytic Hydrogenation | 85 | 99 | 1200 |

| Reductive Amination | 75 | 95 | 950 |

| Enzymatic Resolution | 45 | 98 | 1800 |

Catalytic hydrogenation offers the best balance of yield and enantioselectivity but requires high-pressure equipment. Enzymatic resolution is cost-prohibitive for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride serves as a versatile building block in organic synthesis. It is utilized to create complex organic molecules, facilitating the development of new compounds with potential applications in various fields.

Biology

In biological research, this compound is investigated for its effects on neurotransmitter systems, particularly its role as a monoamine releaser. It influences the release of neurotransmitters such as dopamine and norepinephrine, making it relevant for studies on mood regulation and cognitive functions.

Medicine

The compound has been explored for potential therapeutic properties, including its use as a precursor in drug development. Its stimulant effects and interaction with dopamine receptors suggest applications in treating certain neurological disorders.

Industry

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing.

Key Mechanisms:

- Dopamine Receptor Interaction : Acts as a D3 dopamine receptor agonist.

- Stimulant Effects : Enhances physical performance and mood.

Research indicates that this compound exhibits significant neuropharmacological effects:

Case Studies

- Acute Poisoning : A case reported severe cardiovascular effects and agitation linked to 3-CMC use, highlighting risks associated with misuse.

- Drug-Impaired Driving : Analysis confirmed the presence of 3-CMC in biological samples from individuals involved in accidents, correlating its stimulant effects with impaired driving capabilities.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropan-1-amine Hydrochlorides

The following table summarizes key structural and physicochemical properties of (S)-1-(3-chlorophenyl)propan-1-amine hydrochloride and its analogs:

*Calculated based on molecular formula.

Key Findings:

Substituent Effects: Electron-Withdrawing Groups (Cl, F): The 3-chloro substituent in the target compound enhances electrophilic aromatic interactions compared to methoxy (-OCH₃) derivatives . Fluorine in the 2- and 6-positions (CAS 1391435-53-2) increases metabolic resistance due to strong C-F bonds . Steric and Stereochemical Influence: The (S)-configuration is critical for enantioselective activity, as seen in pharmacological studies of its (R)-enantiomer (CAS 1168139-40-9), which exhibits distinct binding affinities .

Physicochemical Properties: Solubility: Methoxy and dimethoxy derivatives (e.g., CAS 1304771-27-4) show reduced aqueous solubility due to increased hydrophobicity . Stability: Halogenated analogs (Cl, Br, F) generally exhibit superior stability under oxidative conditions compared to non-halogenated variants .

Biological Relevance :

- The target compound’s precursor, 2-(3-chlorophenyl)propan-1-amine, is utilized in synthesizing dual-acting FFAR1/FFAR4 modulators, highlighting its role in metabolic disorder therapeutics . In contrast, para-substituted analogs (e.g., 4-chlorophenyl; CAS 1310923-37-5) are often explored for CNS applications due to enhanced blood-brain barrier penetration .

Biological Activity

(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride, commonly referred to as 3-chloromethcathinone (3-CMC), is a synthetic compound belonging to the cathinone class, which is known for its stimulant properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H12ClN·HCl

- Molecular Weight : 251.57 g/mol

- IUPAC Name : this compound

The compound features a propan-1-amine backbone substituted with a 3-chlorophenyl group, which plays a crucial role in its biological interactions.

This compound acts primarily as a monoamine releaser , influencing the release of neurotransmitters such as dopamine and norepinephrine. This mechanism is similar to other amphetamine derivatives, where the compound enters presynaptic neurons and promotes the release of stored neurotransmitters into the synaptic cleft.

Key Mechanisms:

- Dopamine Receptor Interaction : The compound has shown potential as a D3 dopamine receptor agonist, promoting β-arrestin translocation and G protein activation .

- Stimulant Effects : Its action leads to increased alertness, euphoria, and enhanced physical performance, typical of stimulant drugs.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects:

Case Study 1: Acute Poisoning

A notable case involved acute poisoning linked to 3-CMC use. Symptoms included agitation, hyperventilation, and severe cardiovascular effects. Autopsy findings revealed pulmonary edema and signs of internal organ stress . This underscores the potential dangers associated with misuse.

Case Study 2: Drug-Impaired Driving

In investigations related to drug-impaired driving, 3-CMC was confirmed in biological samples from individuals involved in accidents. Reports indicated significant physiological effects such as increased heart rate and blood pressure .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-1-(3-Chlorophenyl)propan-1-amine | Amine structure with chlorine substitution | Neurotransmitter modulation |

| (R)-1-(4-Fluorophenyl)propan-1-amine | Different halogen; enantiomer | Potential antidepressant effects |

| 3-(4-Bromophenyl)propanamide | Amide instead of amine | Different metabolic pathways |

Q & A

Q. What enantioselective synthesis methods are recommended for (S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride?

The synthesis typically involves chiral resolution or asymmetric catalysis. For example, the free amine precursor can be resolved using chiral acids (e.g., tartaric acid derivatives) to isolate the (S)-enantiomer, followed by hydrochloride salt formation via HCl gas in anhydrous ethanol . Advanced routes may employ enzymatic resolution or transition-metal catalysts with chiral ligands to achieve >99% enantiomeric excess (ee). Purity is verified via chiral HPLC using columns like Chiralpak AD-H .

Q. How is the stereochemical configuration confirmed for this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard for absolute configuration determination . Additionally, circular dichroism (CD) spectroscopy and optical rotation measurements ([α]D) provide complementary evidence. For example, a positive Cotton effect at 220–250 nm in CD spectra correlates with the (S)-configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR identify the 3-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and propan-1-amine backbone (δ 1.5–2.1 ppm for methylene/methyl groups) .

- FT-IR : Stretching vibrations at ~3200 cm (N-H), 1590 cm (C-Cl), and 2500 cm (HCl salt) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 185.06 [M-Cl] (calculated for CHClN: 185.06) .

Advanced Research Questions

Q. How does the (S)-enantiomer influence receptor binding compared to the (R)-form?

The (S)-configuration enhances affinity for monoamine transporters (e.g., norepinephrine and dopamine transporters) due to optimal spatial alignment with hydrophobic pockets. In vitro assays using HEK-293 cells expressing human transporters show a 5–10× higher inhibition constant () for the (S)-enantiomer . Molecular docking studies (e.g., AutoDock Vina) reveal stronger π-π interactions between the 3-chlorophenyl group and transporter residues like Phe325 .

Q. What degradation pathways are observed under accelerated stability testing?

Major degradation products include:

Q. How can enantiomeric purity be maintained during scale-up synthesis?

Key strategies include:

- Crystallization Control : Use of ethanol/water mixtures at 4°C to selectively crystallize the (S)-enantiomer.

- In-line PAT : Near-infrared (NIR) spectroscopy monitors ee in real-time during continuous flow synthesis .

- Chiral Auxiliaries : Temporary incorporation of menthol-based groups prevents racemization during amide coupling steps .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET Prediction : SwissADME estimates a LogP of 2.1, indicating moderate lipophilicity.

- CYP450 Metabolism : Schrödinger’s QikProp predicts CYP2D6-mediated N-demethylation as the primary metabolic pathway .

- Blood-Brain Barrier Penetration : Molecular dynamics simulations (GROMACS) suggest a BBB permeability score of 0.85 (high) due to low hydrogen bonding .

Methodological Tables

Table 1: Key Analytical Parameters for Chiral HPLC

| Column | Mobile Phase | Retention Time (S) | Retention Time (R) | Resolution (Rs) |

|---|---|---|---|---|

| Chiralpak AD-H | Hexane:IPA:DEA (90:10:0.1) | 12.3 min | 14.8 min | 2.5 |

Table 2: Stability Study Conditions and Outcomes

| Condition | Temperature | Humidity | Degradation Products (%) |

|---|---|---|---|

| Acidic (0.1 M HCl) | 40°C | 75% RH | 8.2% (Hydrolysis) |

| Oxidative (3% HO) | 25°C | N/A | 5.7% (N-Oxide) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.